molecular formula C21H24N4O4 B12432077 Fmoc-N-amido-PEG2-azide

Fmoc-N-amido-PEG2-azide

Cat. No.: B12432077
M. Wt: 396.4 g/mol
InChI Key: BCIGBOVTJXUUNJ-UHFFFAOYSA-N
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Description

Fmoc-N-amido-PEG2-azide is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group and an azide group. The azide group is known for its reactivity in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound is widely used in various fields, including chemistry, biology, and medicine, due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-amido-PEG2-azide typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected amino group is then linked to a PEG chain, usually through a carbamate linkage.

    Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using reagents such as sodium azide under appropriate conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Custom synthesis and cGMP manufacturing practices are often employed to meet the specific requirements of various applications.

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-amido-PEG2-azide undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group reacts with terminal alkynes in the presence of copper catalysts to form triazoles.

    Deprotection: The Fmoc group can be removed under basic conditions to expose the free amino group for further reactions.

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing molecules.

    Fmoc Deprotection: Typically involves the use of piperidine in a suitable solvent.

Major Products

    Triazoles: Formed from the reaction of the azide group with alkynes.

    Free Amines: Obtained after the removal of the Fmoc protecting group.

Scientific Research Applications

Chemistry

Fmoc-N-amido-PEG2-azide is used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras). It facilitates the connection of different functional groups and enhances solubility in aqueous media .

Biology and Medicine

In biological and medical research, this compound is used in the development of drug delivery systems, imaging agents, and bioconjugates. Its ability to form stable triazole linkages makes it valuable in the synthesis of biocompatible materials .

Industry

In the industrial sector, this compound is employed in the production of hydrogels, coatings, and other materials that require precise functionalization and high stability.

Mechanism of Action

The primary mechanism of action of Fmoc-N-amido-PEG2-azide involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazoles, which are stable and biocompatible. This reaction is highly specific and efficient, making it suitable for various applications in drug development, material science, and biotechnology .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-N-amido-PEG3-azide: Similar structure but with a longer PEG chain.

    Fmoc-N-amido-PEG4-amine: Contains an amine group instead of an azide.

    Fmoc-N-amido-PEG12-acid: Contains a terminal carboxylic acid group.

Uniqueness

Fmoc-N-amido-PEG2-azide is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity. The presence of both Fmoc and azide groups allows for versatile applications in click chemistry and bioconjugation .

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C21H24N4O4/c22-25-24-10-12-28-14-13-27-11-9-23-21(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)

InChI Key

BCIGBOVTJXUUNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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